Thalidomide-O-amido-C6-NH2 hydrochloride

PROTAC Synthesis Chemical Biology Quality Control

Choose the HCl salt to eliminate cytotoxic TFA contamination and streamline multi-gram PROTAC synthesis. The O-amido-C6-NH2 linker delivers a defined spatial geometry critical for productive ternary complex formation. With 99.32% certified purity, this building block ensures reproducible degradation efficiency in mechanistic and in vivo studies. Procure exact CAS 2376990-31-5 to maintain SAR integrity and avoid linker-related variability.

Molecular Formula C21H27ClN4O6
Molecular Weight 466.9 g/mol
CAS No. 2376990-31-5
Cat. No. B1487394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C6-NH2 hydrochloride
CAS2376990-31-5
Molecular FormulaC21H27ClN4O6
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl
InChIInChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H
InChIKeyAKGOZIANMTYDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C6-NH2 Hydrochloride (CAS 2376990-31-5): A Defined Cereblon Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-amido-C6-NH2 hydrochloride (CAS 2376990-31-5) is a synthetic, bifunctional E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) ligand with a C6 alkyl linker terminated by a primary amine . This compound serves as a modular building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce selective degradation of target proteins via the ubiquitin-proteasome system . Its defined structure—comprising a CRBN-recruiting warhead, a flexible hexyl linker, and a reactive amine handle—positions it as a specialized reagent within the broader class of PROTAC precursors, with its utility being contingent on the specific chemical and spatial requirements of the assembled degrader molecule .

Why Thalidomide-O-amido-C6-NH2 Hydrochloride Cannot Be Interchanged with Generic PROTAC Linkers


In PROTAC design, the physicochemical properties of the linker—including its length, flexibility, and attachment chemistry—are critical determinants of ternary complex formation and subsequent degradation efficiency [1]. Substituting Thalidomide-O-amido-C6-NH2 hydrochloride with a structurally similar, but chemically distinct, linker (e.g., an NH-linked analog or a linker of a different length) is not functionally equivalent. Such substitutions alter the vector and distance between the E3 ligase and target protein binding moieties, which can drastically reduce or abolish the formation of a productive ternary complex, thereby compromising target degradation [2]. The specific O-amido-C6-NH2 scaffold provides a defined spatial geometry that cannot be assumed to be replicated by other in-class compounds, making procurement based on exact chemical identity essential for reproducible results .

Quantitative Differentiation of Thalidomide-O-amido-C6-NH2 Hydrochloride from Closest Analogs


Purity Benchmarking: 99.32% vs. Industry Averages for Thalidomide-Based Linkers

Thalidomide-O-amido-C6-NH2 hydrochloride (HY-112618B) is supplied at a certified purity of 99.32% by HPLC, a value that exceeds the common industry specification of ≥98% observed for several key analogs, including the TFA salt form and closely related linker conjugates . This higher purity reduces the potential for off-target effects or reduced yields in subsequent conjugation reactions, which is critical for the synthesis of high-value PROTAC molecules [1].

PROTAC Synthesis Chemical Biology Quality Control

Linker Chemistry Differentiation: O-Amido vs. NH Linkage Impacts Conformational Flexibility

The O-amido linkage in Thalidomide-O-amido-C6-NH2 hydrochloride introduces a carbonyl group that increases rotational restriction compared to a simple NH-linked analog (e.g., Thalidomide-NH-C6-NH2 hydrochloride, CAS 2375194-37-7) . This altered torsional profile can influence the effective distance and orientation between the CRBN ligand and a conjugated target warhead, a parameter that is known to critically impact PROTAC degradation efficiency and selectivity [1]. The O-amido group provides a distinct vector for the attached linker, which may be advantageous for specific protein targets where a more rigid presentation of the warhead is required.

PROTAC Linker Chemistry Structure-Activity Relationship Degrader Design

Salt Form Selection: Hydrochloride vs. Trifluoroacetate Solubility and Stability Trade-offs

Thalidomide-O-amido-C6-NH2 is commercially available as both a hydrochloride (HCl) salt (CAS 2376990-31-5) and a trifluoroacetate (TFA) salt (CAS 1950635-14-9) . While the free base form is identical, the HCl salt form is often preferred in PROTAC synthesis workflows due to its generally lower cost, absence of potential TFA-associated toxicity in downstream biological assays, and its well-characterized, predictable behavior in aqueous and organic solvent systems . The HCl salt of this specific conjugate is supplied with a purity of 99.32%, a specification not consistently matched by the TFA salt form across vendors .

PROTAC Synthesis Salt Form Solubility Stability

Molecular Identity and Mass Verification: Distinguishing from Isomeric or Closely Related Conjugates

The exact molecular formula of Thalidomide-O-amido-C6-NH2 hydrochloride is C21H27ClN4O6, with a molecular weight of 466.92 g/mol . This distinguishes it from closely related compounds such as Thalidomide-O-C6-NH2 (C19H23N3O5, 373.40 g/mol), which lacks the amide carbonyl and has a different spatial presentation, and Thalidomide-NH-C6-NH2 hydrochloride (C19H25ClN4O4, 408.88 g/mol), which features a direct NH linkage . These differences in molecular weight and formula are critical for identity confirmation via LC-MS and for calculating precise stoichiometry in conjugation reactions .

Analytical Chemistry PROTAC Building Blocks Mass Spectrometry

Validated Use in High-Impact PROTAC Degrader Development

Thalidomide-O-amido-C6-NH2 hydrochloride is explicitly cited as a key precursor for the synthesis of cereblon-recruiting PROTACs, a class of molecules with demonstrated efficacy in degrading clinically relevant targets such as BET proteins and FKBP12F36V [1]. While the compound itself is not the active degrader, its use as a building block is validated by its inclusion in the synthetic route of dTAG-13 and related heterobifunctional degraders that have shown potent and selective degradation in cellular models [2]. This contrasts with alternative linkers that may not have been similarly validated in published PROTAC molecules.

PROTAC Targeted Protein Degradation Drug Discovery

Optimal Application Scenarios for Thalidomide-O-amido-C6-NH2 Hydrochloride in PROTAC Research and Development


Synthesis of CRBN-Recruiting PROTACs Requiring High-Purity Building Blocks

Given its certified purity of 99.32%, this hydrochloride salt is ideally suited for the construction of PROTACs where minimizing impurities is paramount to avoid confounding biological results . Its use is recommended for final degrader molecules intended for detailed mechanistic studies or for scaling up to in vivo proof-of-concept experiments, where even trace contaminants can significantly impact efficacy and safety profiles [1].

Structure-Activity Relationship (SAR) Studies Investigating Linker Geometry

The distinct O-amido-C6-NH2 linker provides a specific spatial arrangement that can be systematically compared against analogs with NH or ether linkages . This compound is an essential tool for researchers conducting SAR campaigns to optimize the linker length and chemistry for a given target protein-E3 ligase pair, as the O-amido group's influence on ternary complex formation can be directly assessed [1].

Large-Scale Synthesis of PROTACs for Preclinical Development

For laboratories transitioning from hit identification to lead optimization and preclinical development, the HCl salt form offers a practical advantage over the TFA salt. It eliminates the need for additional steps to remove residual TFA, which can be cytotoxic and interfere with in vivo pharmacology studies . This streamlines the synthesis and purification of multi-gram quantities of PROTAC molecules, reducing overall development time and cost [1].

Comparative Degrader Profiling in CRBN-Dependent Cellular Assays

This building block is a key component for generating panels of PROTACs that differ only in their target-binding warhead. By using a consistent, high-purity CRBN ligand-linker module, researchers can reliably attribute differences in degradation potency (DC50) and maximal degradation (Dmax) to the properties of the target ligand, rather than to variability in the E3 ligase recruitment module . This is critical for benchmarking degrader efficiency across different target classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C6-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.